molecular formula C7H4F4O B114161 2-Fluoro-5-(trifluoromethyl)phenol CAS No. 141483-15-0

2-Fluoro-5-(trifluoromethyl)phenol

Cat. No.: B114161
CAS No.: 141483-15-0
M. Wt: 180.1 g/mol
InChI Key: MCOSBFKOUQAIJS-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)phenol is an organic fluorinated building block with the molecular formula C7H4F4O and a molecular weight of 180.0997 g/mol . This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties and reactivity. It is commonly used in various fields of chemistry due to its distinctive structural features.

Mechanism of Action

Target of Action

It is described as an organic fluorinated building block , which suggests that it may interact with various biological targets depending on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-5-(trifluoromethyl)phenol . .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of 2-Fluoro-5-(trifluoromethyl)phenol may involve large-scale electrophilic aromatic substitution reactions, utilizing advanced reactors and continuous flow systems to optimize efficiency and safety. The use of automated systems and precise control of reaction parameters ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted phenols with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(trifluoromethyl)phenol is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct electronic and steric effects. These features make it particularly valuable in synthetic chemistry and various applications where precise control of reactivity and selectivity is required .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F4O/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOSBFKOUQAIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333842
Record name 2-Fluoro-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141483-15-0
Record name 2-Fluoro-5-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-(trifluoromethyl)phenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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